

High-Performance Synthesis of 5-Vinylquinoline-Substituted Nitrofurans

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Compound of Interest

Compound Name: 5-Ethenylquinoline

CAS No.: 2137826-59-4

Cat. No.: B3116055

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Strategies for C5-Functionalization: A Technical Guide

Part 1: Core Directive & Scientific Rationale

Executive Summary

The synthesis of 5-vinylquinoline-substituted nitrofurans represents a specific challenge in medicinal chemistry. Unlike the 2- and 4-positions of the quinoline ring, which are activated by the ring nitrogen and susceptible to direct Knoevenagel condensations with aldehydes, the C5 position is electronically isolated. Consequently, standard condensation protocols used for "Quinaldine-Nitrofuran" hybrids fail at the C5 position.

This guide details two robust, field-proven methodologies to overcome this regiochemical barrier:

- The Heck Cross-Coupling Protocol (Preferred): A palladium-catalyzed approach offering high atom economy and direct access to the vinyl bridge.
- The Wittig Olefination Protocol: A stereoselective route ideal for controlling E/Z isomerism.

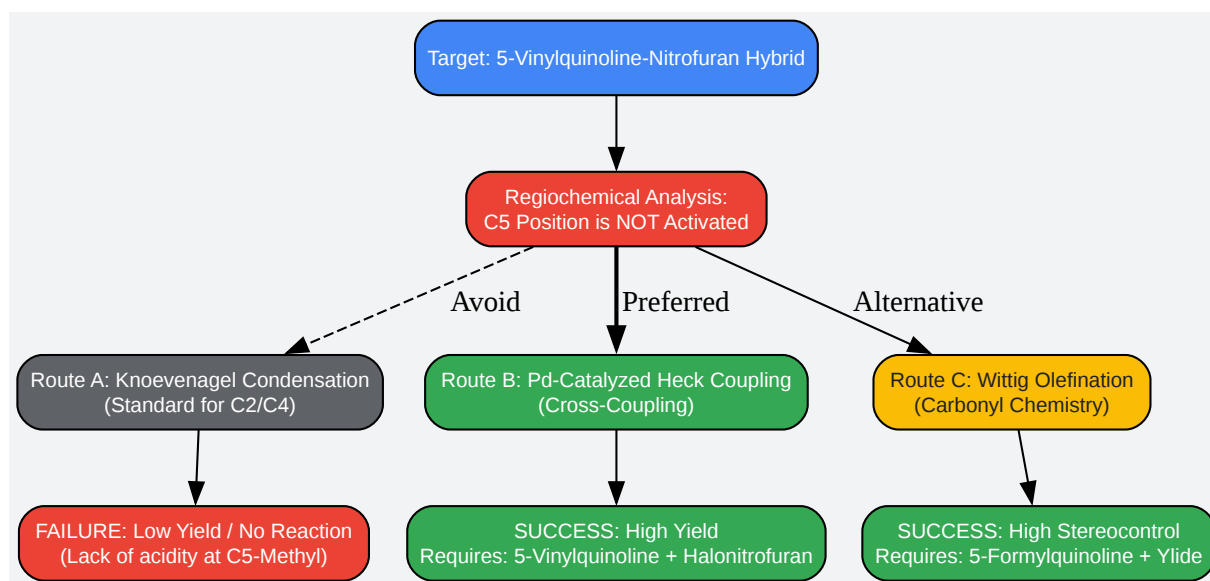
Target Scaffold & Biological Relevance

These hybrids combine the DNA-damaging oxidative stress mechanism of nitrofurans (pharmacophore of Nitrofurantoin/Nifuroxazide) with the DNA-intercalating and gyrase-inhibiting properties of the quinoline scaffold. The vinyl linker is critical; it extends the

-conjugation system, allowing electronic communication between the donor (quinoline) and acceptor (nitro) rings, which correlates directly with antimicrobial potency.

Part 2: Strategic Pathway Selection

The following decision matrix illustrates why specific synthetic routes are chosen based on the unactivated nature of Quinoline-C5.



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Figure 1: Strategic decision tree highlighting the necessity of metal-catalyzed or ylide-based chemistry for C5-functionalization.

Part 3: Experimental Protocols

Protocol A: The Heck Cross-Coupling (Gold Standard)

Objective: Coupling 5-vinylquinoline with 2-iodo-5-nitrofuran. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the nitrofuran halide, migratory insertion into the vinyl quinoline, and

-hydride elimination.

1. Reagents & Materials

Reagent	Equiv.[1][2]	Role	Critical Attribute
5-Vinylquinoline	1.0	Substrate	Must be peroxide-free (freshly distilled).
2-Iodo-5-nitrofuran	1.1	Coupling Partner	Iodide is preferred over bromide for faster oxidative addition at lower temps.
Pd(OAc) ₂	0.05	Catalyst	Precursor to active Pd(0) species.
Triphenylphosphine (PPh ₃)	0.10	Ligand	Stabilizes Pd(0); prevents "palladium black" precipitation.
Triethylamine (Et ₃ N)	2.5	Base	Regenerates Pd(0) by scavenging HI.
DMF (Dimethylformamide)	Solvent	Solvent	Anhydrous; degassed with Argon/N ₂ .

2. Step-by-Step Methodology

Step 1: Catalyst Pre-activation

- In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
- Evacuate and backfill with Argon (3 cycles).
- Add anhydrous DMF (concentration 0.1 M relative to substrate).

- Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active species).

Step 2: Substrate Addition

- Add 2-iodo-5-nitrofurán (1.1 equiv) and 5-vinylquinoline (1.0 equiv) to the reaction vessel under positive Argon pressure.
- Add Et₃N (2.5 equiv) via syringe.
- Seal the tube.

Step 3: Reaction & Monitoring

- Heat the mixture to 90°C. Note: Do not exceed 110°C as nitrofurans are thermally sensitive.
- Monitor via TLC every 2 hours.
 - Mobile Phase: Hexane:Ethyl Acetate (7:3).
 - Visualization: Quinoline spots fluoresce blue under UV (254/365 nm). The product will appear as a distinct yellow/orange fluorescent spot (due to extended conjugation) with a lower R_f than the vinyl quinoline.

Step 4: Work-up & Purification

- Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.
- Wash organic layer with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Flash Column Chromatography on Silica Gel.

- Gradient: 0%
40% EtOAc in Hexane.
- Caution: Nitrofurans can degrade on acidic silica. Add 1% Et₃N to the eluent to neutralize silica acidity.

Protocol B: The Wittig Olefination (Stereoselective)

Objective: Condensation of 5-formylquinoline with (5-nitrofurfuryl)triphenylphosphonium chloride. Use Case: When strict control of E/Z geometry is required (Wittig typically favors Z, but Schlosser modification or Horner-Wadsworth-Emmons can favor E).

1. Reagents & Materials

Reagent	Equiv.[1][2]	Role
5-Formylquinoline	1.0	Electrophile
(5-Nitrofurfuryl)PPh ₃ Cl	1.2	Ylide Precursor
Sodium Ethoxide (NaOEt)	1.5	Base
Ethanol (Abs.)	Solvent	Solvent

2. Step-by-Step Methodology

- Ylide Generation: In a round-bottom flask under
, dissolve (5-nitrofurfuryl)triphenylphosphonium chloride in absolute ethanol.
- Add NaOEt (1.5 equiv) dropwise at 0°C. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 mins.
- Coupling: Add 5-formylquinoline (1.0 equiv) in one portion.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours.
- Work-up: Pour into ice water. The alkene product usually precipitates as a solid. Filter, wash with cold water and cold ethanol. Recrystallize from Ethanol/DMF.

Part 4: Visualization of Experimental Workflow

The following diagram details the Heck Coupling workflow, emphasizing critical control points (CCPs) for safety and yield.



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Figure 2: Operational workflow for the Pd-catalyzed synthesis of 5-vinylquinoline nitrofurans.

Part 5: Safety & Troubleshooting (Self-Validating Systems)

Safety Profile

- Nitrofurans: Known mutagens and potential carcinogens. Handle all solids in a fume hood or glovebox.
- Explosion Hazard: Nitro-compounds can be shock-sensitive. Do not distill reaction mixtures to dryness at high temperatures (>120°C).
- Palladium Waste: Segregate heavy metal waste streams.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Black Precipitate (Pd Black)	Ligand oxidation or insufficient PPh ₃ .	Increase PPh ₃ loading to 15-20 mol%. Ensure strict Argon degassing.
Low Yield (<30%)	Homocoupling of vinyl quinoline.	Add vinyl quinoline slowly (syringe pump) to the mixture containing the halide and catalyst.
Product Streaking on TLC	Acidic degradation on silica.	Pre-treat silica gel with 1% Triethylamine in Hexane before loading the column.
No Reaction	Catalyst poisoning by Nitro group.	Switch to Pd(dppf)Cl ₂ or increase temperature to 100°C.

Part 6: References

- Heck Reaction Mechanism & Conditions:
 - Title: The Heck Reaction - Mechanism and Recent Developments.[3][4]
 - Source: Organic Chemistry Portal.[5]
 - Link:[Link]
- Wittig Reaction Protocols:
 - Title: The Wittig Reaction: Mechanism and Scope.[5]
 - Source: Chemistry LibreTexts.
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- Quinoline-Nitrofurans Hybrids (Biological Context):

- Title: Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuranyl)allylidene)-2-thioxo-4-thiazolidinones.
- Source: MDPI (Molecules).
- Link:[[Link](#)]
- Nitrofurans Synthesis Safety:
 - Title: Continuous Flow Synthesis of Nitrofurans Pharmaceuticals Using Acetyl Nitrate.[6]
 - Source: NIH / PubMed Central.
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